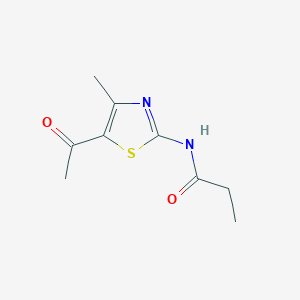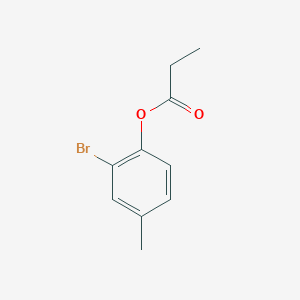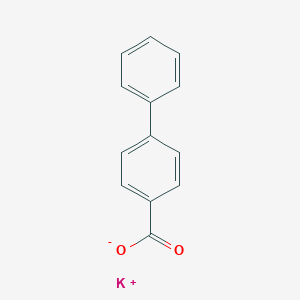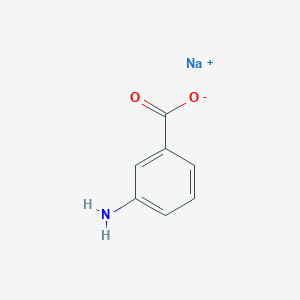
4-Chloro-3-methylphenyl acetate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl acetate typically involves the esterification of 4-chloro-3-methylphenol with acetic anhydride. The reaction is catalyzed by a Lewis acid such as sulfuric acid. The general reaction scheme is as follows:
Protonation of the Phenol Group: Acetic anhydride acts as a source of the acetyl cation (CH3CO+), which reacts with the lone pair of electrons on the phenol group.
Formation of the Ester: The acetyl cation then reacts with the phenol group to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
4-Chloro-3-methylphenyl acetate can undergo various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) with a metal catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the original compound.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-3-methylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Chloro-3-methylphenyl acetate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring its acetyl group to other molecules. This can affect various biochemical pathways, particularly those involving enzymes that are sensitive to acetylation.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: The parent compound, which lacks the acetate group.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar antimicrobial properties.
属性
IUPAC Name |
(4-chloro-3-methylphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKDOFSIQKPJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one](/img/structure/B7882289.png)
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B7882296.png)
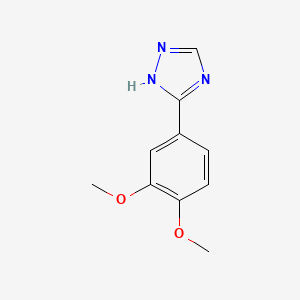
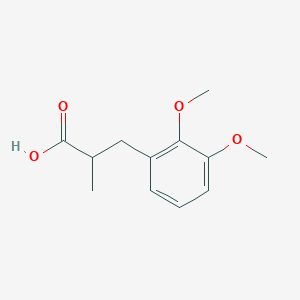
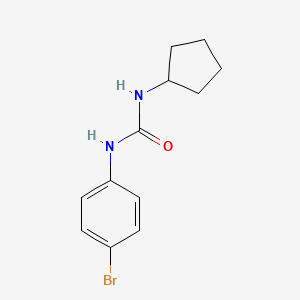
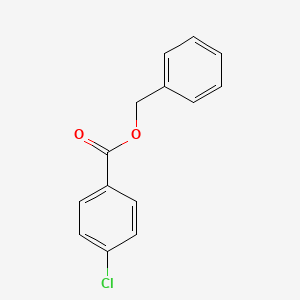
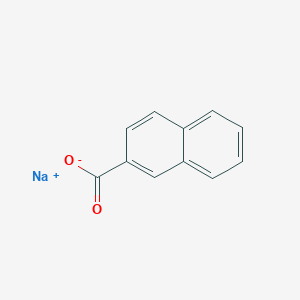
![Butyl 3-[(2-chloroacetyl)amino]benzoate](/img/structure/B7882356.png)
![5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one](/img/structure/B7882358.png)
